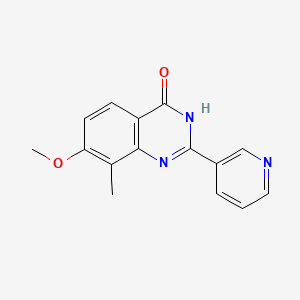
7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid derivatives with amines or other nitrogen-containing compounds. For 7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one, a possible synthetic route could involve:
Starting Materials: 7-Methoxy-8-methylquinazoline and 3-pyridinecarboxaldehyde.
Reaction Conditions: The reaction might be carried out in the presence of a catalyst such as acetic acid under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the quinazoline ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, particularly in cancer research.
Medicine
In medicine, these compounds might be investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, quinazoline derivatives could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action for quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, they might inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilinoquinazolines: Known for their role as tyrosine kinase inhibitors.
Quinazolinone derivatives: Studied for various biological activities.
Uniqueness
7-Methoxy-8-methyl-2-(pyridin-3-yl)quinazolin-4(3H)-one might be unique in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to other quinazoline derivatives.
Eigenschaften
CAS-Nummer |
922520-25-0 |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
7-methoxy-8-methyl-2-pyridin-3-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H13N3O2/c1-9-12(20-2)6-5-11-13(9)17-14(18-15(11)19)10-4-3-7-16-8-10/h3-8H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
LUAIMRWRJPHQET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CN=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















